molecular formula C20H18O3 B6380440 4-(2-Benzyloxyphenyl)-2-methoxyphenol, 95% CAS No. 1261949-90-9

4-(2-Benzyloxyphenyl)-2-methoxyphenol, 95%

Cat. No. B6380440
CAS RN: 1261949-90-9
M. Wt: 306.4 g/mol
InChI Key: DMRMKKWLNGFVHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Benzyloxyphenyl)-2-methoxyphenol, 95% (4-BMP-2-MP) is a phenolic compound with a wide range of applications in scientific research. It is an important component of many synthetic intermediates, pharmaceuticals, and agrochemicals. 4-BMP-2-MP has a high purity of 95%, making it an ideal choice for use in experiments and research.

Mechanism of Action

4-(2-Benzyloxyphenyl)-2-methoxyphenol, 95% is a phenolic compound and its mechanism of action is based on its ability to form hydrogen bonds with other molecules. This allows it to interact with other molecules, such as enzymes, hormones, and proteins. The hydrogen bonds allow 4-(2-Benzyloxyphenyl)-2-methoxyphenol, 95% to interact with these molecules and alter their structure and function.
Biochemical and Physiological Effects
4-(2-Benzyloxyphenyl)-2-methoxyphenol, 95% has been studied for its biochemical and physiological effects in various organisms. It has been found to have an inhibitory effect on the activity of enzymes involved in the metabolism of carbohydrates and lipids. In addition, 4-(2-Benzyloxyphenyl)-2-methoxyphenol, 95% has been found to have an inhibitory effect on the activity of enzymes involved in the metabolism of proteins.

Advantages and Limitations for Lab Experiments

4-(2-Benzyloxyphenyl)-2-methoxyphenol, 95% has a number of advantages for lab experiments. It is a highly pure compound, with a purity of 95%, which makes it ideal for use in experiments. In addition, it is relatively inexpensive, making it a cost-effective choice for research. However, 4-(2-Benzyloxyphenyl)-2-methoxyphenol, 95% has some limitations. It is a volatile compound, which can make it difficult to handle and store. In addition, it can be toxic if inhaled, so proper safety precautions should be taken when working with it.

Future Directions

There are a number of potential future directions for research involving 4-(2-Benzyloxyphenyl)-2-methoxyphenol, 95%. One potential area of research is the development of new catalysts and materials based on 4-(2-Benzyloxyphenyl)-2-methoxyphenol, 95%. In addition, research could be done to further explore the biochemical and physiological effects of 4-(2-Benzyloxyphenyl)-2-methoxyphenol, 95% in various organisms. Another potential area of research is the development of new methods for synthesizing 4-(2-Benzyloxyphenyl)-2-methoxyphenol, 95%, which could reduce the cost and increase the efficiency of production. Finally, research could be done to explore the potential applications of 4-(2-Benzyloxyphenyl)-2-methoxyphenol, 95% in the pharmaceutical, agrochemical, and polymer industries.

Synthesis Methods

4-(2-Benzyloxyphenyl)-2-methoxyphenol, 95% can be synthesized by the reaction of 2-methoxyphenol and benzyl bromide in the presence of a base, such as sodium hydroxide. The reaction is carried out in a polar solvent, such as ethyl acetate, at a temperature of around 100°C. The reaction is complete within 1-2 hours, and the product is then isolated by filtration.

Scientific Research Applications

4-(2-Benzyloxyphenyl)-2-methoxyphenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and agrochemicals. It is also used as a reagent in the synthesis of various polymers, such as polyurethanes and polyesters. In addition, 4-(2-Benzyloxyphenyl)-2-methoxyphenol, 95% is used in the synthesis of various catalysts and in the development of new materials.

properties

IUPAC Name

2-methoxy-4-(2-phenylmethoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O3/c1-22-20-13-16(11-12-18(20)21)17-9-5-6-10-19(17)23-14-15-7-3-2-4-8-15/h2-13,21H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRMKKWLNGFVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=CC=C2OCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685793
Record name 2'-(Benzyloxy)-3-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261949-90-9
Record name 2'-(Benzyloxy)-3-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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